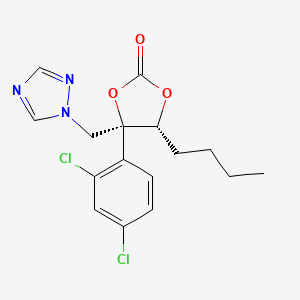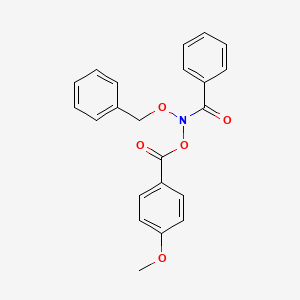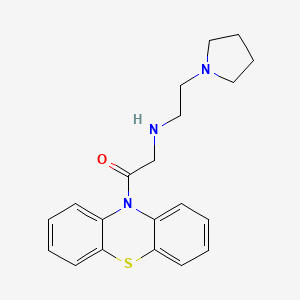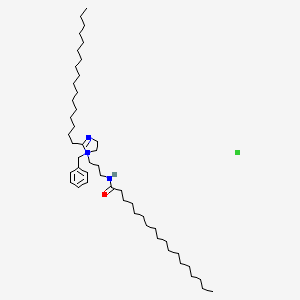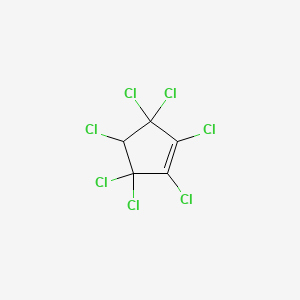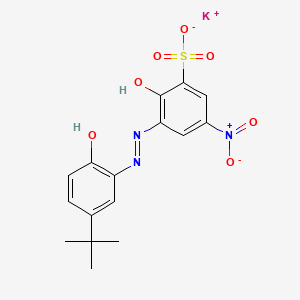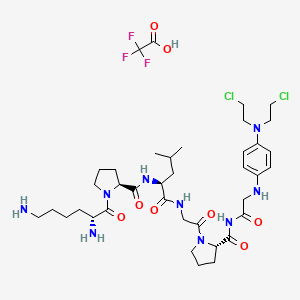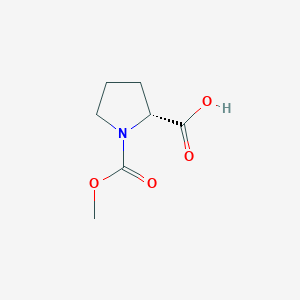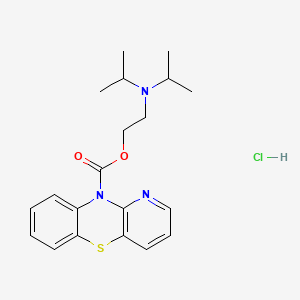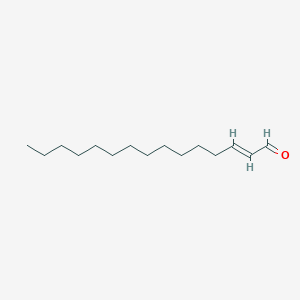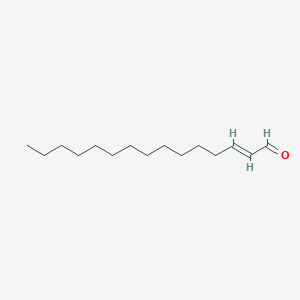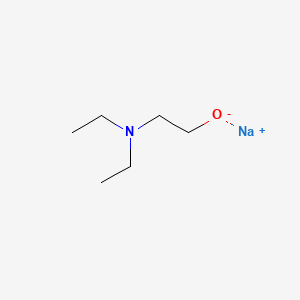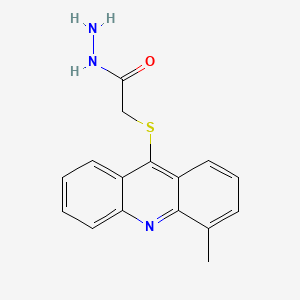
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structure and properties It is derived from acetic acid and features a 4-methyl-9-acridinyl group attached via a thio linkage to a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide typically involves the following steps:
Formation of 4-methyl-9-acridinylthioacetic acid: This intermediate is synthesized by reacting 4-methyl-9-acridinylamine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The intermediate is then treated with hydrazine hydrate under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism by which acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide exerts its effects involves:
DNA Intercalation: The 4-methyl-9-acridinyl group intercalates with DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (p-((4-methyl-9-acridinyl)amino)phenyl)-, hemihydrate: Shares a similar acridinyl structure but differs in the functional groups attached.
N-[3-Methoxy-4-[(4-methyl-9-acridinyl)amino]phenyl]methanesulfonamide: Another compound with a 4-methyl-9-acridinyl group but with different substituents.
Uniqueness
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide is unique due to its thio linkage and hydrazide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
129885-06-9 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-(4-methylacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3OS/c1-10-5-4-7-12-15(10)18-13-8-3-2-6-11(13)16(12)21-9-14(20)19-17/h2-8H,9,17H2,1H3,(H,19,20) |
Clé InChI |
MFJIXNFBJKJYOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


